In-Depth Technical Guide to NO2-SPP-sulfo-Me: A Cleavable Linker for Antibody-Drug Conjugates
In-Depth Technical Guide to NO2-SPP-sulfo-Me: A Cleavable Linker for Antibody-Drug Conjugates
This technical guide provides a comprehensive overview of the chemical structure, properties, and application of NO2-SPP-sulfo-Me, a specialized linker molecule designed for the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted therapeutics.
Core Structure and Chemical Properties
NO2-SPP-sulfo-Me, chemically named 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid , is a cleavable bifunctional linker utilized in the synthesis of ADCs.[1] Its structure is characterized by three key functional domains:
-
An N-hydroxysuccinimide (NHS) ester group, which provides a reactive site for conjugation to primary amines, such as the lysine (B10760008) residues on the surface of monoclonal antibodies.
-
A disulfide bond adjacent to a nitropyridine moiety, which serves as the cleavable element of the linker. This bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space.
-
A sulfonic acid group , which enhances the hydrophilicity of the linker, potentially improving the solubility and pharmacokinetic properties of the resulting ADC.
-
A gem-dimethyl group on the pentanoyl backbone. This methylation provides steric hindrance around the disulfide bond, a critical feature for enhancing the plasma stability of the ADC by protecting the disulfide from premature reduction.[2][3]
The presence of these distinct functional units allows for the stable linkage of a cytotoxic payload to an antibody and its subsequent controlled release within target cells.
Chemical Structure:
The core structure of the non-methylated parent compound, NO2-SPP-sulfo, is identified by the CAS Number 663598-66-1. The "-Me" suffix in NO2-SPP-sulfo-Me signifies the addition of a methyl group on the pentanoyl chain, creating a quaternary carbon. This strategic methylation is a key modification to improve the in-vivo stability of the linker.[4]
Quantitative Data
The following table summarizes the available quantitative data for NO2-SPP-sulfo-Me and its parent compound, NO2-SPP-sulfo.
| Property | NO2-SPP-sulfo-Me | NO2-SPP-sulfo | Reference |
| Chemical Name | 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid | 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | [1] |
| CAS Number | Not explicitly found | 663598-66-1 | |
| Molecular Formula | C15H17N3O9S3 | C14H15N3O9S3 | [1] |
| Molecular Weight | 479.51 g/mol | 465.5 g/mol | [1] |
| Purity | >95% | >96% | [1] |
Mechanism of Action in Antibody-Drug Conjugates
NO2-SPP-sulfo-Me functions as a critical component in the mechanism of action of an ADC, ensuring that the cytotoxic payload is delivered specifically to the target cancer cells. The following diagram illustrates this process.
This process relies on the differential reductive potential between the extracellular and intracellular environments. The disulfide bond in the linker remains stable in the oxidizing environment of the bloodstream. Upon internalization into the target cell, the higher concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, releasing the active cytotoxic payload.[4][]
Experimental Protocols
The following is a representative protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using NO2-SPP-sulfo-Me. This protocol is based on general methods for ADC synthesis and should be optimized for specific antibodies and payloads.
Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
NO2-SPP-sulfo-Me linker
-
Thiol-containing cytotoxic payload
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0)
-
Quenching reagent (e.g., Tris or lysine solution)
-
Purification system (e.g., size-exclusion chromatography)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure
-
Antibody Preparation:
-
If necessary, buffer exchange the mAb into the desired reaction buffer.
-
Adjust the concentration of the mAb to a suitable level (e.g., 5-10 mg/mL).
-
-
Linker-Payload Conjugation (if payload is not pre-linked):
-
This protocol assumes a two-step conjugation. First, the linker is attached to the antibody, then the payload is attached to the linker.
-
-
Antibody-Linker Conjugation:
-
Dissolve NO2-SPP-sulfo-Me in anhydrous DMF or DMSO to a stock concentration (e.g., 10-20 mM).
-
Add a molar excess of the dissolved linker to the antibody solution. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.
-
-
Conjugation of Payload to Antibody-Linker Intermediate:
-
Dissolve the thiol-containing cytotoxic payload in anhydrous DMF or DMSO.
-
Add the payload solution to the antibody-linker reaction mixture. The disulfide exchange reaction will occur between the thiol on the payload and the nitropyridyl disulfide of the linker.
-
Incubate the reaction for an additional 2-4 hours at room temperature.
-
-
Quenching the Reaction:
-
Add a quenching reagent to the reaction mixture to stop the conjugation process by reacting with any unreacted NHS esters.
-
Incubate for 30 minutes.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated linker, payload, and quenching reagent using size-exclusion chromatography or another suitable purification method.
-
Elute with a formulation buffer suitable for the stability of the ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy).
-
Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the level of aggregation by size-exclusion chromatography.
-
Evaluate the in vitro cytotoxicity of the purified ADC on target cell lines.
-
The following diagram outlines this experimental workflow.
Conclusion
NO2-SPP-sulfo-Me is a sophisticated, cleavable ADC linker designed to offer a balance of in-vivo stability and efficient intracellular payload release. The strategic inclusion of a sterically hindering methyl group and a solubilizing sulfonic acid moiety addresses key challenges in the development of effective and well-tolerated antibody-drug conjugates. The protocols and mechanisms outlined in this guide provide a foundational understanding for the application of this linker in the design and synthesis of next-generation targeted cancer therapies. Further optimization of conjugation conditions and in-depth characterization are essential for the successful clinical translation of ADCs developed with this technology.
References
- 1. 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid - Creative Biolabs [creative-biolabs.com]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
